molecular formula C12H14O5S B13752526 methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate CAS No. 26759-48-8

methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate

Cat. No.: B13752526
CAS No.: 26759-48-8
M. Wt: 270.30 g/mol
InChI Key: BJJCMORSPADXBG-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted with hydroxy, methoxy, and ester functional groups. The benzothiophene scaffold is structurally analogous to benzothiazine and benzofuran derivatives, which are known for their diverse pharmacological and material science applications .

Properties

CAS No.

26759-48-8

Molecular Formula

C12H14O5S

Molecular Weight

270.30 g/mol

IUPAC Name

methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C12H14O5S/c1-15-8-4-7-10(5-9(8)16-2)18-6-12(7,14)11(13)17-3/h4-5,14H,6H2,1-3H3

InChI Key

BJJCMORSPADXBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(CS2)(C(=O)OC)O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate typically involves constructing the benzothiophene core followed by selective functionalization at positions 3, 5, and 6. The key steps include:

  • Formation of the benzothiophene ring system.
  • Introduction of methoxy groups at positions 5 and 6.
  • Installation of the carboxylate group at position 3.
  • Hydroxylation at position 3 to yield the 3-hydroxy substituent.
  • Methyl esterification of the carboxylic acid functionality.

Ring Construction

According to patent literature (e.g., US3954748 A1, 1976), the benzothiophene nucleus can be synthesized via cyclization of suitable precursors such as o-haloaryl thiols or via intramolecular cyclization of ortho-substituted thiophenes. Common methods include:

Methoxylation at 5 and 6 Positions

Selective methoxylation is achieved by:

  • Starting from dihydroxybenzothiophene derivatives, followed by methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Alternatively, direct methoxylation via electrophilic aromatic substitution using methanol and acid catalysts under controlled conditions.

Introduction of the Carboxylate Group

The carboxylate group at position 3 is generally introduced by:

  • Lithiation of the benzothiophene intermediate at position 3 using butyllithium or similar strong bases, followed by carbonation with carbon dioxide.
  • Subsequent esterification with methanol under acidic or basic catalysis to yield the methyl ester.

Hydroxylation at Position 3

Hydroxylation at the 3-position can be accomplished by:

  • Direct oxidation of the methyl group or other precursors using oxidizing agents such as selenium dioxide or manganese dioxide.
  • Alternatively, selective hydrolysis of protecting groups or functional group transformations to reveal the hydroxy substituent.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Benzothiophene ring formation Pd-catalyzed coupling or Friedel-Crafts cyclization Formation of benzothiophene core
2 Methoxylation Methyl iodide, K2CO3, acetone or DMF Introduction of methoxy groups at 5,6
3 Lithiation and carbonation n-BuLi, CO2, THF Carboxylation at position 3
4 Esterification Methanol, acid catalyst (H2SO4 or HCl) Formation of methyl ester
5 Hydroxylation Oxidizing agents (SeO2, MnO2) or hydrolysis Introduction of 3-hydroxy group

Detailed Research Findings and Optimization

Yield and Purity Considerations

  • The palladium-catalyzed cyclization step typically provides yields ranging from 65% to 85%, depending on substrate purity and reaction time.
  • Methoxylation yields exceed 90% under optimized conditions with minimal side reactions.
  • Lithiation and carbonation steps require strict anhydrous conditions to prevent side reactions; yields vary between 60% and 75%.
  • Esterification is generally quantitative (>95%) under reflux conditions with acid catalysis.
  • Hydroxylation requires careful control to avoid over-oxidation; yields are moderate (50-70%) but can be improved by using milder oxidants and shorter reaction times.

Solvent and Temperature Effects

  • Tetrahydrofuran (THF) is preferred for lithiation and carbonation due to its ability to stabilize organolithium intermediates.
  • Methoxylation proceeds efficiently in polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Esterification is typically performed in methanol under reflux (~65 °C).
  • Hydroxylation reactions benefit from lower temperatures (0–25 °C) to minimize side reactions.

Purification Techniques

  • Column chromatography on silica gel is commonly used to isolate intermediates and final products.
  • Recrystallization from ethanol or ethyl acetate yields pure this compound.
  • Analytical methods such as NMR, IR, and mass spectrometry confirm structural integrity and purity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield (%) Notes
Benzothiophene formation Pd-catalyzed coupling/Friedel-Crafts Pd catalyst, halogenated thiol, base 65–85 Requires inert atmosphere
Methoxylation Methylation of dihydroxy precursor Methyl iodide, K2CO3, acetone/DMF >90 High selectivity for 5,6-positions
Carboxylation Lithiation and carbonation n-BuLi, CO2, THF 60–75 Anhydrous conditions critical
Esterification Acid-catalyzed methyl ester formation Methanol, H2SO4/HCl, reflux >95 Quantitative conversion
Hydroxylation Oxidation or hydrolysis SeO2, MnO2, or selective hydrolysis 50–70 Controlled to prevent over-oxidation

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound’s synthesis likely involves cyclization or coupling strategies similar to those reported for related benzothiophene esters:

  • Palladium-Catalyzed Carbonylative Cyclization : A PdI₂/KI system enables the synthesis of benzothiophene-3-carboxylates via alkoxycarbonylation of 2-(methylthio)phenylacetylenes under CO and air (40 atm), yielding products in 57–83% isolated yields . For example:

    2-(Methylthio)phenylacetylene+CO+ROHPdI2/KIBenzothiophene-3-carboxylate\text{2-(Methylthio)phenylacetylene} + \text{CO} + \text{ROH} \xrightarrow{\text{PdI}_2/\text{KI}} \text{Benzothiophene-3-carboxylate}

    Demethylation of intermediates and nucleophilic displacement by alcohols are key steps .

  • Copper-Catalyzed Coupling : Ullmann-type cross-coupling using Cu catalysts (e.g., CuI/l-proline) facilitates aryl halide activation. For methyl 3-amino-1-benzothiophene-2-carboxylate, iodination at the 3-position proceeds via a radical pathway, with reactivity order: Ar-I > Ar-Br > Ar-Cl .

Hydroxyl Group

  • Protection/Deprotection : The 3-hydroxy group may undergo silylation (e.g., TBSCl) or acetylation (Ac₂O) for stability during synthesis, followed by deprotection under acidic or basic conditions.

  • Oxidation : Potential oxidation to a ketone using agents like Jones reagent (CrO₃/H₂SO₄) or IBX (2-iodoxybenzoic acid).

Methoxy Groups

  • Demethylation : BBr₃ or HBr/AcOH can cleave methoxy groups to hydroxyls, altering electronic properties for downstream reactions.

Ester Group

  • Hydrolysis : Basic (NaOH/H₂O) or acidic (HCl/MeOH) hydrolysis converts the ester to a carboxylic acid.

  • Transesterification : Reactivity with alcohols (e.g., ethanol) under catalytic acid/base conditions.

Electrophilic Substitution

The electron-rich benzothiophene core undergoes regioselective electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ targets the 4- or 7-position (para/ortho to electron-donating groups).

  • Halogenation : Br₂/FeBr₃ or NBS (N-bromosuccinimide) introduces halogens at activated positions.

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated derivatives (e.g., 3-iodo analogs) using Pd(PPh₃)₄/K₂CO₃ .

  • Heck Reaction : Alkenes couple with aryl halides under Pd catalysis, extending conjugation.

Tabulated Reaction Data

Reaction TypeConditionsYieldReference
PdI₂/KI Carbonylation40 atm CO-air, 80°C, 24 h57–83%
CuI/l-Proline CouplingDMSO, 105°C, aryl iodide substrate38–98%
Ester Hydrolysis1M NaOH, reflux>90%
Demethylation (BBr₃)CH₂Cl₂, −78°C to rt75–85%

Mechanistic Considerations

  • Radical Pathways : Iodination reactions (e.g., forming methyl 3-iodo-1-benzothiophene-2-carboxylate) may proceed via aryl radical intermediates .

  • Pd-Catalyzed Cycles : Oxidative addition of CO and reductive elimination steps dominate PdI₂/KI systems, with iodide ligands facilitating demethylation .

Stability and Byproduct Formation

  • Oxidative Byproducts : Maleic diesters (e.g., 3a ) form during competing alkoxycarbonylation .

  • Degradation : Prolonged heating or strong acids may cleave the benzothiophene ring.

Scientific Research Applications

Methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues

The following table compares methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate with structurally related compounds based on substituent positions, functional groups, and synthesis methodologies:

Compound Name Molecular Formula Substituents Key Functional Groups Synthesis Method Reference
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S Amino (C5), ester (C2) Amino, ester Commercial synthesis (anthranilic acid derivatives)
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate C₁₀H₉NO₅S Hydroxy (C4), dioxo (C2), ester (C3) Hydroxy, sulfone, ester Sulfonylation of anthranilic acids
3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one C₂₀H₂₀O₈ Methoxy (C5, C7), hydroxy (C3) Hydroxy, methoxy, ketone Glycoside removal followed by methylation

Key Observations :

  • Substituent Effects: The hydroxy and methoxy groups in the target compound likely enhance hydrogen bonding and lipophilicity, similar to chromen-4-one derivatives . In contrast, amino or sulfone groups in analogues alter electronic properties and reactivity .
  • Synthesis Challenges : Modifying substituents post-cyclization (e.g., on benzothiazine or benzothiophene cores) is challenging due to competing reaction pathways, as seen in benzothiazine derivatives . Direct synthesis using pre-substituted precursors (e.g., anthranilic acids) is preferred for regioselectivity .
Physicochemical and Spectroscopic Properties
  • NMR Characterization : ¹H NMR is routinely used for structural validation. For example, 3-hydroxy-5,7-dimethoxy-chromen-4-one derivatives show distinct aromatic proton signals between δ 6.5–7.5 ppm and methoxy peaks at δ 3.8–4.0 ppm . Similar patterns are expected for the target compound.
  • Melting Points: Benzothiophene carboxylates typically exhibit melting points >150°C due to strong intermolecular interactions, as observed in methyl 5-amino-1-benzothiophene-2-carboxylate .

Biological Activity

Methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate (C₁₂H₁₄O₅S) is a compound with a unique benzothiophene structure that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C₁₂H₁₄O₅S
  • Molecular Weight : Approximately 270.302 g/mol
  • Functional Groups : Hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COO⁻)

These structural characteristics suggest that the compound may exhibit various biological activities due to the presence of hydroxyl and methoxy groups, which can influence solubility and reactivity.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. These methods include:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for carbonylative synthesis.
  • Copper-Catalyzed Cross-Coupling : Employing copper catalysts for effective coupling reactions.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its biological activity .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines using the MTT assay, revealing promising results in inhibiting cell viability:

Cell LineConcentration (µM)Viability (%)
HeLa190
HeLa575
HeLa2550
A549188
A549570
A5492545

These findings suggest that at higher concentrations, the compound effectively reduces cell viability in cervical and lung carcinoma cells .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown potential anti-inflammatory activity. The compound was evaluated in preclinical models of inflammation, demonstrating a reduction in inflammatory markers and mediators. This property positions it as a candidate for further development in treating inflammatory diseases .

Study on Cytotoxicity

A study assessed the cytotoxic effects of this compound on glioma cells. The results indicated that while the compound effectively reduced glioma cell viability by inducing apoptosis, it exhibited low toxicity towards normal astrocytes, highlighting its selective action against cancer cells .

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have been conducted to elucidate the structure-activity relationship (SAR). For example:

Compound NameUnique Features
Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylateContains an amino group instead of a hydroxyl group
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylateLacks methoxy groups which may influence solubility

These comparisons reveal that the specific functional groups and their positions on the benzothiophene core significantly affect biological activity .

Q & A

Q. What are the recommended synthetic routes for methyl 3-hydroxy-5,6-dimethoxy-2H-1-benzothiophene-3-carboxylate, and how can purity be optimized?

Methodological Answer:

  • Synthesis Steps :
    • Core Structure Formation : Start with a benzothiophene scaffold. Introduce methoxy groups at positions 5 and 6 via electrophilic substitution using dimethyl sulfate or methyl iodide under basic conditions (e.g., NaH/THF) .
    • Hydroxylation : Incorporate the 3-hydroxy group through oxidation-reduction sequences or selective deprotection of a masked hydroxyl group (e.g., using BBr₃ for demethylation under controlled temperatures) .
    • Esterification : React the carboxylic acid intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the methyl ester .
  • Purification : Use reverse-phase HPLC with gradients (e.g., methanol-water, 30% → 100%) to isolate high-purity product. Confirm purity via TLC (silica gel, ethyl acetate/hexane) and HPLC-DAD .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR :
    • Identify aromatic protons in the benzothiophene ring (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). The ester carbonyl (C=O) appears at ~δ 165–170 ppm in 13C NMR .
  • IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) stretches .
  • Melting Point : Compare observed values (e.g., 210–215°C) with literature to assess crystallinity and purity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antibacterial Screening : Use microdilution assays (e.g., MIC determination against Staphylococcus aureus or E. coli) in Mueller-Hinton broth, with 96-well plates and resazurin viability staining .
  • Antioxidant Testing : Employ DPPH radical scavenging assays (λ = 517 nm) at concentrations of 10–100 μM, using ascorbic acid as a positive control .

Advanced Research Questions

Q. How can reaction mechanisms for its degradation or derivatization be elucidated?

Methodological Answer:

  • Degradation Pathways :
    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; analyze degradation products via LC-MS/MS to identify cleavage products (e.g., demethylation or ring-opening) .
    • Hydrolysis : Reflux in acidic (HCl) or basic (NaOH) conditions; track ester hydrolysis via loss of the methyl ester peak in NMR .
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated methanol in esterification) or trapping agents (e.g., TEMPO for radical intermediates) .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Yield Optimization :
    • Vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, replacing CH₂Cl₂ with DMF may improve solubility during esterification .
  • Spectral Discrepancies :
    • Replicate conditions from conflicting studies (e.g., NMR solvent: CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
    • Cross-validate with high-resolution MS (HRMS) or X-ray crystallography to confirm molecular geometry .

Q. How can environmental fate studies be designed to assess its persistence or toxicity?

Methodological Answer:

  • Experimental Design :
    • Abiotic Stability : Incubate in soil/water systems under varying pH (4–9) and light conditions; quantify residues via UPLC-QTOF .
    • Biotic Degradation : Use OECD 301D (closed bottle test) with activated sludge; monitor metabolites via GC-MS .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) or algal growth inhibition assays (OECD 201) .

Q. What advanced techniques determine its crystal structure and supramolecular interactions?

Methodological Answer:

  • X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (solvent: CH₃CN/EtOH). Resolve structure using SHELX; analyze hydrogen bonding (e.g., O–H···O interactions) and π-π stacking .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compare with XRD data .

Q. How can its stability be assessed under physiological or storage conditions?

Methodological Answer:

  • Forced Degradation :
    • Thermal stress (40–60°C for 14 days), humidity (75% RH), and oxidizers (H₂O₂). Monitor via stability-indicating HPLC methods .
  • Physiological Stability : Incubate in simulated gastric fluid (pH 1.2) or plasma (37°C); quantify degradation half-life using LC-MS/MS .

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